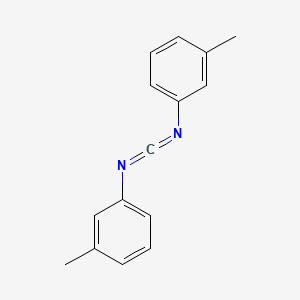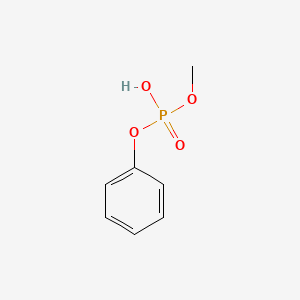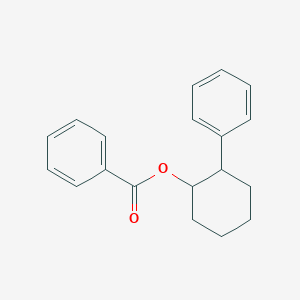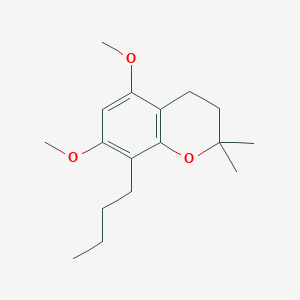
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This particular compound is characterized by its unique structure, which includes butyl and dimethoxy groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with butyl bromide in the presence of a base like potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where reagents like sodium hydride can facilitate the replacement of the butyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the butyl and dimethoxy groups, making it less complex and potentially less active in certain biological assays.
Extended flavonoids: These compounds have additional rings fused to the benzopyran framework, which can enhance their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
924889-45-2 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
8-butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C17H26O3/c1-6-7-8-12-14(18-4)11-15(19-5)13-9-10-17(2,3)20-16(12)13/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
CRBATIXQGFEUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C2=C1OC(CC2)(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
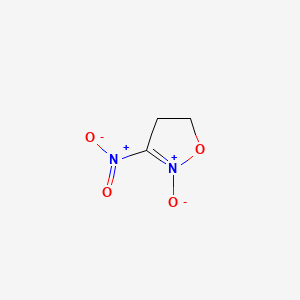


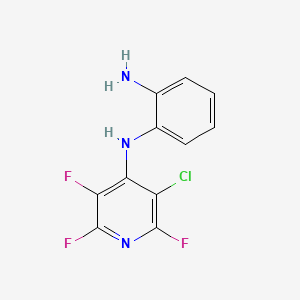

![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
